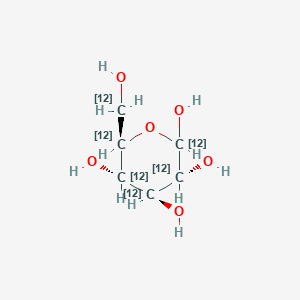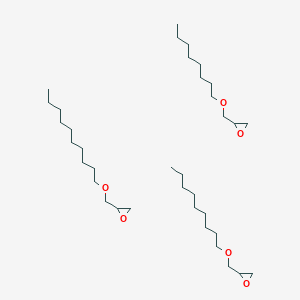
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral diamine compound that has garnered interest in various fields of chemistry due to its unique structural properties. The compound is characterized by the presence of two cyclopropyl groups attached to an ethylenediamine backbone, making it a valuable building block in asymmetric synthesis and chiral ligand design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopropylamine and ethylenediamine.
Formation of Intermediate: Cyclopropylamine is reacted with ethylenediamine under controlled conditions to form the intermediate compound.
Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (1S,2S)-(-) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high enantiomeric excess required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyclopropyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of chiral materials and as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It interacts with metal centers in catalytic systems, facilitating enantioselective reactions. The molecular targets include various transition metals, and the pathways involved are those of asymmetric catalysis, where the compound induces chirality in the products formed.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-1,2-Diphenylethylenediamine
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Uniqueness
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.
Propiedades
Número CAS |
1092953-43-9 |
|---|---|
Fórmula molecular |
C8H18Cl2N2 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
1,2-dicyclopropylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7(5-1-2-5)8(10)6-3-4-6;;/h5-8H,1-4,9-10H2;2*1H |
Clave InChI |
OTCFJCLSSIOTKE-UHFFFAOYSA-N |
SMILES isomérico |
C1CC1[C@@H]([C@H](C2CC2)N)N.Cl.Cl |
SMILES canónico |
C1CC1C(C(C2CC2)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)






